GDC0575 hydrochloride

Description

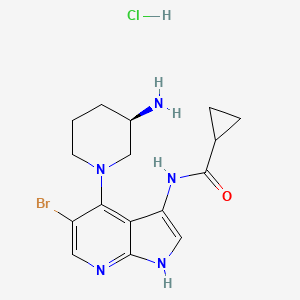

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZACMRNGHGLEJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1657014-42-0 | |

| Record name | Cyclopropanecarboxamide, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1657014-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of GDC-0575 Hydrochloride, a Selective Chk1 Inhibitor

This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of GDC-0575 (also known as ARRY-575 and RG7741), a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).

Introduction: The Rationale for Chk1 Inhibition

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) pathway.[1] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1.[1][2] Activated Chk1 then orchestrates cell cycle arrest, primarily at the S and G2/M phases, by phosphorylating downstream targets like Cdc25 phosphatases.[3][4] This pause allows the cell time to repair damaged DNA before proceeding with division, thus maintaining genomic integrity.[1]

Many cancer cells have a defective G1 checkpoint, often due to mutations in genes like TP53, making them highly reliant on the S and G2 checkpoints for survival, especially when challenged with DNA-damaging chemotherapy.[5] The therapeutic strategy behind Chk1 inhibition is to abrogate these remaining checkpoints. By inhibiting Chk1, agents like GDC-0575 prevent cancer cells from arresting to repair DNA damage, forcing them into a premature and lethal mitotic entry, a process known as mitotic catastrophe.[6] This chemosensitization strategy aims to enhance the efficacy of conventional DNA-damaging agents.[3]

Discovery and Preclinical Profile of GDC-0575

GDC-0575 was identified as a highly selective, orally bioavailable small-molecule inhibitor of Chk1.[6][7] Its potency and selectivity are key attributes that distinguish it from first-generation Chk1 inhibitors.

Biochemical Potency and In Vitro Activity

GDC-0575 is a potent inhibitor of the Chk1 kinase. In biochemical assays, it demonstrates strong activity, which translates to effective checkpoint abrogation and synergistic cytotoxicity when combined with chemotherapeutic agents in cancer cell lines.

Table 1: Biochemical Potency of GDC-0575

| Parameter | Value | Reference |

|---|

-

IC₅₀: The half-maximal inhibitory concentration, a measure of the inhibitor's potency.

Preclinical Efficacy in Xenograft Models

The anti-tumor activity of GDC-0575, both as a single agent and in combination, has been demonstrated in various xenograft models. These studies established the in vivo proof-of-concept for its therapeutic potential.

Table 2: Summary of In Vivo Preclinical Studies

| Model | Treatment | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Melanoma Xenografts | GDC-0575 Monotherapy | 25 mg/kg & 50 mg/kg | Effective tumor growth blockage, maintained for at least 10 days post-treatment. | [8] |

| Various Xenograft Models | GDC-0575 | Not Specified | Results in tumor shrinkage and growth delay. |[6][9] |

Clinical Development of GDC-0575

GDC-0575 was one of the first orally active Chk1 inhibitors to advance into clinical trials.[7] The primary investigation was a Phase I study designed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Phase I Clinical Trial (NCT01564251)

This open-label, dose-escalation study evaluated GDC-0575 as a monotherapy and in combination with the DNA-damaging agent gemcitabine in patients with refractory solid tumors.[6]

Table 3: Patient Demographics and Characteristics (N=102)

| Characteristic | Value | Reference |

|---|---|---|

| Median Age | 59 years (range 27-85) | [6] |

| Sex | 70% Female | [6] |

| ECOG Performance Status 0 | 47% | [6] |

| Most Common Tumor Type | Breast Cancer (37%) |[6] |

Pharmacokinetic Profile

GDC-0575 demonstrated favorable pharmacokinetic properties consistent with its design as an oral agent.

Table 4: Pharmacokinetic Parameters of GDC-0575

| Parameter | Value | Note | Reference |

|---|---|---|---|

| Time to Cₘₐₓ (Tₘₐₓ) | Within 2 hours | Maximum plasma concentrations are achieved rapidly. | [6] |

| Half-life (t₁/₂) | ~23 hours | Supports manageable dosing schedules. | [6] |

| Drug-Drug Interaction | None observed | No pharmacokinetic interaction with gemcitabine. |[6] |

Safety and Tolerability

The combination of GDC-0575 with gemcitabine was modestly tolerated, with hematological toxicities being the most common adverse events.

Table 5: Most Frequent Adverse Events (All Grades) Related to GDC-0575 and/or Gemcitabine

| Adverse Event | Frequency | Reference |

|---|---|---|

| Neutropenia | 68% | [6] |

| Anemia | 48% | [6] |

| Nausea | 43% | [6] |

| Fatigue | 42% | [6] |

| Thrombocytopenia | 35% |[6] |

Clinical Activity

Preliminary antitumor activity was observed, particularly in the combination arm, suggesting a clinical benefit to the chemosensitization strategy.

-

Partial Responses: Four confirmed partial responses were observed in patients treated with the GDC-0575 and gemcitabine combination.[6]

-

Biomarker Correlation: Notably, three of the four responding patients had tumors with a TP53 mutation, supporting the hypothesis that tumors with a defective G1 checkpoint are more sensitive to Chk1 inhibition.[6]

Detailed Experimental Protocols

The following are representative methodologies for key preclinical assays used in the evaluation of GDC-0575.

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of GDC-0575 on the proliferation of cancer cell lines.

-

Cell Seeding: Seed acute myeloid leukemia (AML) cell lines in triplicate into 96-well plates at a density of 1 x 10⁴ cells per well.[8]

-

Compound Addition: Add GDC-0575 at various concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plates for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[8]

-

Proliferation Measurement: Measure cell proliferation using a commercially available kit, such as the XTT Cell Proliferation Kit II, following the manufacturer's instructions.[8]

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine parameters such as the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Model

This protocol outlines a typical efficacy study in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject 2-3 x 10⁶ melanoma cells, suspended in Matrigel, into the hind flank of female nude BALB/c mice.[8]

-

Tumor Growth: Allow tumors to grow to an approximate volume of 100 mm³.[8]

-

Treatment Administration: Randomize mice into treatment groups. Administer GDC-0575 (e.g., 25 mg/kg or 50 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) via oral gavage.[8]

-

Dosing Schedule: Treat for three consecutive days followed by four rest days, completing a total of three cycles.[8]

-

Tumor Measurement: Measure tumor volume using calipers three times per week.[8]

-

Endpoint: Continue the study for a defined period (e.g., up to 6 weeks post-treatment termination) or until tumors reach a predetermined maximum size (e.g., >1 cm³), at which point mice are sacrificed.[8]

Visualizing Pathways and Processes

ATR-Chk1 Signaling Pathway and GDC-0575 Inhibition

The following diagram illustrates the central role of Chk1 in the DNA damage response and how GDC-0575 disrupts this process.

Caption: ATR-Chk1 pathway activation leads to cell cycle arrest. GDC-0575 inhibits Chk1, forcing mitotic entry.

Preclinical Xenograft Study Workflow

This diagram outlines the typical workflow for evaluating the efficacy of GDC-0575 in an animal model.

Caption: Standard workflow for an in vivo xenograft efficacy study.

GDC-0575 Mechanism of Chemosensitization

This diagram illustrates the logical relationship of how GDC-0575 enhances the effects of chemotherapy.

Caption: GDC-0575 blocks DNA damage-induced checkpoints, leading to cell death.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

GDC-0575 Hydrochloride: A Technical Guide to a Potent and Selective Chk1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1, GDC-0575 abrogates the S and G2/M cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in cancer cells with a defective G1 checkpoint, often due to p53 mutations.[1][3] This chemosensitization activity makes GDC-0575 a promising agent for combination therapies with DNA-damaging chemotherapeutics. This technical guide provides an in-depth overview of the cellular target, mechanism of action, and key experimental data related to GDC-0575 hydrochloride.

Core Target and Mechanism of Action

The primary cellular target of GDC-0575 is Checkpoint Kinase 1 (Chk1) .

Biochemical Potency

GDC-0575 is a highly potent inhibitor of Chk1 with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM in cell-free biochemical assays.[1][2]

| Compound | Target | IC50 (nM) | Assay Type |

| GDC-0575 Hydrochloride | Chk1 | 1.2 | Cell-free biochemical assay |

Mechanism of Action

In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[3][4] This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for cell cycle progression. The result is an arrest of the cell cycle in the S and G2/M phases, providing time for DNA repair.[3]

GDC-0575 competitively binds to the ATP-binding pocket of Chk1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of Cdc25, leading to its activation. Active Cdc25 then dephosphorylates and activates CDKs, forcing the cell to bypass the S and G2/M checkpoints despite the presence of DNA damage. This premature entry into mitosis with damaged DNA leads to mitotic catastrophe and subsequent apoptosis.

Signaling Pathway

The following diagram illustrates the ATR/Chk1 signaling pathway and the point of intervention by GDC-0575.

Experimental Protocols

In Vitro Chk1 Kinase Assay for IC50 Determination

This protocol describes a typical in vitro kinase assay to determine the IC50 value of GDC-0575 against Chk1.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., CHKtide peptide)

-

ATP (at Km concentration for Chk1)

-

GDC-0575 hydrochloride

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of GDC-0575 in kinase assay buffer.

-

In a 96-well plate, add the diluted GDC-0575 or vehicle (DMSO) control.

-

Add the Chk1 enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Add the Chk1 substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the GDC-0575 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of GDC-0575 to Chk1 in a cellular context.[5]

Materials:

-

Cancer cell line of interest (e.g., HT29, HeLa)

-

GDC-0575 hydrochloride

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

Antibodies: anti-Chk1, secondary antibody

-

SDS-PAGE and Western blot equipment

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with GDC-0575 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble Chk1 in each sample by Western blotting.

-

A shift in the melting curve of Chk1 to a higher temperature in the GDC-0575-treated samples compared to the vehicle control indicates target engagement.

Preclinical and Clinical Findings

In Vitro Cellular Activity

GDC-0575 has demonstrated potent anti-proliferative activity in various cancer cell lines, often in combination with DNA-damaging agents like gemcitabine or cytarabine (AraC).[1][6] The combination of GDC-0575 with these agents leads to a synergistic increase in apoptosis.[1][7]

| Cell Line | Combination Agent | Effect |

| Melanoma cell lines | - | More potent in inducing DNA damage and cell death than other Chk1 inhibitors |

| Soft Tissue Sarcoma (STS) cells | - | Abrogates DNA damage-induced S and G2-M checkpoints, induces apoptosis |

| Acute Myeloid Leukemia (AML) cells | Cytarabine (AraC) | Enhances killing of primary AML cells |

In Vivo Efficacy

In xenograft models of various cancers, GDC-0575 has been shown to result in tumor shrinkage and growth delay, both as a single agent and in combination with chemotherapy.[2][7] For instance, in melanoma xenografts, GDC-0575 administered orally demonstrated significant anti-tumor activity.[1]

Clinical Trial Insights

A Phase I clinical trial (NCT01564251) evaluated the safety and efficacy of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors.[8] The study found that GDC-0575 could be safely administered, with manageable hematological toxicities being the most common adverse events.[8] Pharmacodynamic data from this trial were consistent with GDC-0575 inhibiting the gemcitabine-induced expression of phosphorylated CDK1/2.[8] Notably, partial responses were observed in some patients with tumors harboring TP53 mutations.[8]

Conclusion

GDC-0575 hydrochloride is a potent and selective inhibitor of Chk1 with a clear mechanism of action centered on the abrogation of DNA damage-induced cell cycle checkpoints. Its ability to sensitize cancer cells, particularly those with p53 mutations, to the effects of DNA-damaging agents has been demonstrated in preclinical models and early clinical trials. The data summarized in this guide underscore the potential of GDC-0575 as a targeted therapy in oncology. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. embopress.org [embopress.org]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The combination of CHK1 inhibitor with G-CSF overrides cytarabine resistance in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0575 Hydrochloride: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 hydrochloride is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[2] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[3] Many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), rely heavily on the S and G2/M checkpoints for survival, making CHK1 an attractive therapeutic target. By inhibiting CHK1, GDC-0575 abrogates these checkpoints, leading to premature mitotic entry with unrepaired DNA damage, ultimately resulting in mitotic catastrophe and apoptotic cell death.[3] This mechanism of action positions GDC-0575 as a promising agent for sensitizing cancer cells to DNA-damaging chemotherapeutics.

Mechanism of Action: Inhibition of the CHK1 Signaling Pathway

The DNA damage response is a highly coordinated process initiated by sensor proteins that recognize DNA lesions. For single-strand breaks (SSBs) or stalled replication forks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR, in turn, phosphorylates and activates CHK1.[4][5] Activated CHK1 then phosphorylates a multitude of downstream substrates to enforce cell cycle arrest and promote DNA repair. A key substrate is the CDC25 family of phosphatases. Phosphorylation of CDC25A by CHK1 marks it for degradation, while phosphorylation of CDC25C sequesters it in the cytoplasm.[6] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

GDC-0575, as a selective CHK1 inhibitor, directly interferes with this pathway. By binding to the ATP-binding pocket of CHK1, it prevents the phosphorylation of its downstream targets. This leads to the stabilization and activation of CDC25 phosphatases, subsequent activation of CDKs, and an override of the DNA damage-induced cell cycle arrest.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

GDC-0575 Hydrochloride: An In-Depth Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GDC-0575 hydrochloride (also known as ARRY-575 and RG7741), a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key data on its biochemical and cellular activity, outlining relevant experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action

GDC-0575 is a small molecule inhibitor that specifically targets CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs). This inhibition results in cell cycle arrest at the S and G2/M phases, allowing time for DNA repair.[1]

By inhibiting CHK1, GDC-0575 abrogates this cell cycle arrest, causing tumor cells with DNA damage to prematurely enter mitosis without proper DNA repair.[2] This process, known as mitotic catastrophe, ultimately leads to apoptotic cell death.[3] This mechanism of action makes GDC-0575 a potent chemosensitizing agent, enhancing the efficacy of DNA-damaging chemotherapies.

Biochemical Selectivity Profile

GDC-0575 demonstrates high potency and selectivity for CHK1. The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which has been determined in enzymatic assays.

| Target | IC50 (nM) | Source |

| CHK1 | 1.2 | [2][4] |

| CHK1 | 2 | [3] |

To further characterize its selectivity, GDC-0575 was screened against a broad panel of kinases. The following table summarizes the inhibitory activity of GDC-0575 at a concentration of 100 nM against this panel, categorized by the degree of inhibition.

Table 1: Kinase Selectivity Panel of GDC-0575 (at 100 nM) [3]

| Inhibition Level | Kinases |

| > 80% | CHK1 |

| 50-80% | No kinases reported in this range in the provided source |

| < 50% | AKT1, AKT2, AKT3, AMPK_r, ARK5, AURKA, BrSK1, BrSK2, CAMK1, CAMK1d, CAMK2b, CAMK2d, CAMK2g, CAMK4, CDK1/cyclinB, CDK2/cyclinA, CDK2/cyclinE, CDK3/cyclinE, CDK5/p25, CDK5/p35, CDK7/cyclinH/MAT1, CDK9/cyclinT1, CHK2, CHK2(I157T), CHK2(R145W), CK1_y, CK1delta, CK1gamma1, CK1gamma2, CK1gamma3, CK2, CK2alpha2, CLK2, CLK3, DAPK1, DAPK2, DAPK3, DCAMKL2, DMPK, DRAK1, DYRK2, eEF-2K, ERK1, ERK2, GRK5, GRK6, GRK7, GSK3alpha, GSK3beta, Haspin, HIPK1, HIPK2, HIPK3, IKKalpha, IKKbeta, JNK3, LKB1, MAPKAP-K2, MAPKAP-K3, MAPKAP-K5, MARK1, MARK2, MELK, MKNK2, MRCKalpha, MRCKbeta, MSK1, MSK2, MSSK1, MYLK, mTOR, mTOR/FKBP12, NEK2, NEK3, NEK6, NEK7, NEK11, NLK, p38alpha, p38alpha(T106M), p38beta, p38delta, p38gamma, p70S6K, PASK, PDK1, PhKgamma2, Pim-1, Pim-2, Pim-3, PKAC-alpha, PKCalpha, PKCbetaI, PKCbetaII, PKCdelta, PKCepsilon, PKCeta, PKCgamma, PKCiota, PKCmu, PKCtheta, PKCzeta, PKD2, Plk1, Plk2, Plk3, PRK2, PRKG1alpha, PRKG1beta, PrKX, ROCK-I, ROCK-II, Rsk1, Rsk2, Rsk3, Rsk4, SGK1, SGK2, SGK3, SIK, SRPK1, SRPK2, STK33, TBK1, TSSK1, TSSK2, VRK2 |

Data is derived from a presentation by Array BioPharma on the preclinical characterization of ARRY-575.

Cellular Activity and Signaling Pathways

GDC-0575 has demonstrated significant activity in various cancer cell lines, often in combination with chemotherapeutic agents. Its primary effect is the abrogation of DNA damage-induced S and G2-M checkpoints, leading to increased DNA double-strand breaks and apoptosis.[2]

DNA Damage Response Pathway Inhibition

The following diagram illustrates the central role of CHK1 in the DNA damage response and how GDC-0575 intervenes.

Caption: GDC-0575 inhibits CHK1, preventing cell cycle arrest and forcing cells with damaged DNA into mitosis, leading to apoptosis.

Modulation of Inflammatory Signaling

Recent studies have revealed that GDC-0575 can also modulate inflammatory pathways, particularly in the context of colitis and colitis-associated cancer. GDC-0575 has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10. Furthermore, it can inhibit the infiltration of macrophages by downregulating the chemokine CCL2.

The following diagram illustrates the workflow for investigating the immunomodulatory effects of GDC-0575.

Caption: Experimental workflow to assess the impact of GDC-0575 on inflammatory markers and immune cell infiltration in a disease model.

Experimental Protocols

Detailed, proprietary protocols for the preclinical evaluation of GDC-0575 are not publicly available. However, based on common practices in kinase inhibitor drug discovery, the following sections outline the general methodologies likely employed.

Kinase Inhibition Assay (General Protocol)

The selectivity of GDC-0575 was likely determined using a panel-based kinase assay. A common method for this is a biochemical assay that measures the activity of a purified kinase in the presence of the inhibitor.

-

Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. This can be quantified using various detection methods, such as radiolabeling (e.g., ³³P-ATP), fluorescence (e.g., FRET), or luminescence (e.g., ADP-Glo).

-

General Procedure:

-

A panel of purified recombinant kinases is assembled.

-

Each kinase is incubated with its specific substrate and ATP in a buffer solution.

-

GDC-0575 hydrochloride is added at various concentrations (for IC50 determination) or at a single high concentration (for selectivity screening).

-

The reactions are incubated at a controlled temperature for a specific period.

-

The extent of substrate phosphorylation is measured using a suitable detection method.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

For IC50 determination, the data is fitted to a dose-response curve.

-

Cellular Proliferation Assay (General Protocol)

The effect of GDC-0575 on the proliferation of cancer cell lines is a key measure of its cellular activity. The XTT assay is a colorimetric assay mentioned in the literature for this purpose.[2]

-

Assay Principle: The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT reagent to a formazan dye, the amount of which is proportional to the number of viable cells.

-

General Procedure:

-

Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.[2]

-

The cells are then treated with various concentrations of GDC-0575 hydrochloride, often in combination with a chemotherapeutic agent.

-

The plates are incubated for a specified period (e.g., 24-72 hours).

-

The XTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan formation.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Cell viability is calculated as a percentage of the untreated control.

-

In Vivo Xenograft Studies (General Protocol)

To evaluate the anti-tumor efficacy of GDC-0575 in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.

-

General Procedure:

-

Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude BALB/c mice).[2]

-

Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[2]

-

Mice are randomized into treatment and control groups.

-

GDC-0575 is administered orally, often in combination with an intravenously delivered chemotherapeutic agent.[2] A vehicle control is administered to the control group.

-

Tumor size is measured regularly (e.g., three times a week) using calipers.[2]

-

Animal body weight and general health are monitored.

-

At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

-

Conclusion

GDC-0575 hydrochloride is a highly potent and selective inhibitor of CHK1. Its selectivity profile, characterized by strong inhibition of CHK1 with minimal off-target effects on a broad range of other kinases, underscores its potential as a targeted therapeutic agent. The primary mechanism of action involves the abrogation of the DNA damage-induced cell cycle checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents. Furthermore, emerging evidence suggests a role for GDC-0575 in modulating inflammatory responses. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this promising anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for GDC0575 Hydrochloride Solution Preparation for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC0575, also known as ARRY-575, is a potent and selective, orally bioavailable small-molecule inhibitor of checkpoint kinase 1 (Chk1) with an IC50 of 1.2 nM.[1][2][3] Chk1 is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle arrest to allow for DNA repair.[4][5] By inhibiting Chk1, GDC0575 can cause tumor cells to bypass cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in combination with DNA-damaging chemotherapeutic agents.[4][6] Preclinical studies have shown that GDC0575 can result in tumor shrinkage and growth delay in xenograft models.[3][6] This document provides detailed protocols for the preparation of GDC0575 hydrochloride solutions for in vivo research applications.

Physicochemical Properties

A summary of the relevant properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | ARRY-575, RG7741 | [1] |

| Molecular Weight | 414.73 g/mol (monohydrochloride) | [2] |

| CAS Number | 1196504-54-7 (monohydrochloride) | [2] |

| IC50 | 1.2 nM for Chk1 | [1][2][3] |

| Appearance | Powder | [2] |

Solubility Data

This compound exhibits varying solubility depending on the solvent. It is crucial to use fresh, anhydrous solvents, as moisture can impact solubility.[3] Sonication and/or gentle heating may be employed to aid dissolution.[1][7]

| Solvent | Solubility | Notes |

| DMSO | ≥ 60 mg/mL (144.67 mM) | Sonication is recommended.[2] Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |

| Water | 25 mg/mL (55.41 mM) | Requires sonication.[7][8] Another source indicates insolubility (< 0.1 mg/mL).[1] It is advisable to verify solubility in aqueous solutions. |

In Vivo Formulation Protocols

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] Stock solutions in DMSO can be prepared in advance and stored under appropriate conditions. When preparing formulations, solvents should be added sequentially and mixed thoroughly.

Recommended Formulations for Oral Gavage

The following table summarizes established protocols for preparing this compound solutions for oral administration in animal models.

| Protocol | Formulation Composition | Achieved Solubility | Example Preparation (for 1 mL) |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.61 mM) | To 100 µL of a 25 mg/mL DMSO stock solution, add 400 µL PEG300 and mix. Then add 50 µL Tween-80 and mix. Finally, add 450 µL Saline to reach a final volume of 1 mL.[1] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.61 mM) | To 100 µL of a 25 mg/mL DMSO stock solution, add 900 µL of 20% SBE-β-CD in Saline and mix.[1] |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (4.81 mM) | To 100 µL of a 21.7 mg/mL DMSO stock solution, add 900 µL of Corn oil and mix.[7] |

| 4 | 0.5% w/v Methylcellulose, 0.2% v/v Tween 80 | Vehicle Control | Used as a vehicle control in xenograft studies.[1] |

Note: For nude mice or other sensitive models, the concentration of DMSO should be kept as low as possible, ideally below 2%.[2] It is always recommended to perform a vehicle-only control experiment to ensure the solvent system does not have non-specific effects.[2]

Experimental Protocols

Preparation of this compound Stock Solution (e.g., 25 mg/mL in DMSO)

-

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration of 25 mg/mL.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If precipitation occurs, sonicate the solution in a water bath for short intervals or warm gently.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or -80°C for up to 2 years.[1]

-

Preparation of Working Solution for Oral Gavage (Using Protocol 1)

-

Materials:

-

This compound stock solution (25 mg/mL in DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

-

Calibrated pipettes

-

-

Procedure (for 1 mL of dosing solution):

-

In a sterile conical tube, pipette 100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 to the tube.

-

Mix thoroughly by vortexing until the solution is clear and homogenous.

-

Add 50 µL of Tween-80 to the mixture.

-

Vortex again until the solution is homogenous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Mix the final solution thoroughly.

-

The final concentration of GDC0575 will be 2.5 mg/mL.

-

Prepare this working solution fresh on the day of administration.

-

Visualizations

GDC0575 Mechanism of Action: Chk1 Inhibition

Caption: GDC0575 inhibits Chk1, disrupting the DNA damage response pathway.

Experimental Workflow for In Vivo Solution Preparation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

GDC-0575 Hydrochloride: Application Notes and Protocols for Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a central role in cell cycle regulation and the maintenance of genomic integrity.[2][3] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[2][4] Many tumor cells have a deficient G1 checkpoint and therefore heavily rely on the S and G2 checkpoints, which are regulated by CHK1, for survival. Inhibition of CHK1 can abrogate these checkpoints, leading to mitotic catastrophe and cell death in cancer cells, particularly in combination with DNA-damaging agents.[2][5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor activity of GDC-0575, both as a monotherapy and in combination with chemotherapy.[5][6]

These application notes provide a summary of GDC-0575 hydrochloride dosage and administration in mouse xenograft models, along with a detailed experimental protocol for a typical subcutaneous xenograft study.

GDC-0575 Hydrochloride Dosage and Administration in Mouse Xenograft Models

The following table summarizes the dosages of GDC-0575 hydrochloride used in various published mouse xenograft studies. It is crucial to note that the optimal dosage and schedule may vary depending on the specific tumor model, mouse strain, and experimental goals.

| Tumor Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |

| Melanoma | Nude BALB/c | 25 mg/kg | Oral Gavage | 3 consecutive days on, 4 days off, for 3 cycles | 0.5% w/v methylcellulose and 0.2% v/v Tween 80 | [1] |

| Melanoma | Nude BALB/c | 50 mg/kg | Oral Gavage | 3 consecutive days on, 4 days off, for 3 cycles | 0.5% w/v methylcellulose and 0.2% v/v Tween 80 | [1] |

| Colitis-Associated Cancer | C57BL/6 | 7.5 mg/kg | Oral Gavage | Days 15, 17, 19, and 21 post AOM injection | DMSO | [6] |

CHK1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway, which is the target of GDC-0575.

Caption: Simplified diagram of the CHK1 signaling pathway in response to DNA damage.

Experimental Workflow for a Subcutaneous Xenograft Study

The following diagram outlines the typical workflow for a preclinical study evaluating the efficacy of GDC-0575 in a subcutaneous mouse xenograft model.

Caption: Experimental workflow for a GDC-0575 mouse xenograft study.

Detailed Protocol for a Subcutaneous Xenograft Mouse Model Study

This protocol provides a general framework for evaluating the efficacy of GDC-0575 hydrochloride in a subcutaneous xenograft mouse model.

1. Materials

-

GDC-0575 hydrochloride

-

Vehicle for reconstitution (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., Nude BALB/c or SCID), 4-6 weeks old

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Digital calipers

-

Animal balance

-

All necessary personal protective equipment (PPE)

2. Cell Culture and Preparation

-

Culture the selected cancer cell line in the appropriate complete medium until they reach 70-80% confluency.[7]

-

Harvest the cells by trypsinization, followed by neutralization with complete medium.

-

Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at the desired concentration (e.g., 2-3 x 10^6 cells in 100-200 µL).[1] Keep the cell suspension on ice.

-

Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be >95%.

3. Animal Handling and Tumor Implantation

-

Allow the mice to acclimatize to the facility for at least 3-5 days before the experiment.[7]

-

Anesthetize the mouse if required by institutional guidelines.

-

Clean the injection site on the flank of the mouse with 70% ethanol.

-

Gently lift the skin and subcutaneously inject the cell suspension (e.g., 200 µL) into the flank.[1]

-

Slowly withdraw the needle to prevent leakage of the cell suspension.

-

Monitor the mice regularly for tumor growth.

4. GDC-0575 Hydrochloride Preparation and Administration

-

Prepare the GDC-0575 hydrochloride formulation in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved or homogenously suspended.

-

Once tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[1]

-

Administer GDC-0575 hydrochloride or the vehicle control to the respective groups via oral gavage according to the predetermined dosage and schedule.

5. Monitoring and Data Collection

-

Measure the tumor dimensions (length and width) with digital calipers three times a week.[1]

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[7]

-

Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.

-

Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size as defined by the institutional animal care and use committee (IACUC) protocol, or for the duration of the planned treatment cycles.

6. Data Analysis

-

Plot the mean tumor volume ± SEM for each group over time.

-

Analyze the statistical significance of the difference in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Evaluate treatment-related toxicity by analyzing changes in body weight and any observed adverse effects.

Conclusion

GDC-0575 hydrochloride is a promising CHK1 inhibitor with demonstrated preclinical anti-tumor activity. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound in various cancer models. It is essential to adapt these general guidelines to the specific experimental context and to adhere to all institutional and national regulations regarding animal welfare.

References

- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Application Notes and Protocols for Cell Viability Assay Using GDC-0575 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Chk1 plays a pivotal role in cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, GDC-0575 can override this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[2][4] These application notes provide a comprehensive protocol for assessing the cytotoxic effects of GDC-0575 on cancer cell lines using a standard cell viability assay.

Mechanism of Action

GDC-0575 targets the ATP-binding site of Chk1 with high selectivity (IC50 = 1.2 nM), preventing the phosphorylation of its downstream substrates.[1][3] This inhibition abrogates the S and G2-M cell cycle checkpoints that are normally activated in response to DNA damage.[1][2] As a result, cells are unable to repair damaged DNA before entering mitosis, leading to genomic instability and ultimately, programmed cell death. This mechanism makes GDC-0575 a promising candidate for potentiating the efficacy of chemotherapy and radiation.

Signaling Pathway of GDC-0575 Hydrochloride

Caption: GDC-0575 inhibits Chk1, preventing cell cycle arrest and promoting apoptosis.

Data Presentation

The following tables summarize the in vitro efficacy of GDC-0575 hydrochloride as a single agent and in combination with the chemotherapeutic agent, gemcitabine.

Table 1: Single Agent Cytotoxicity of GDC-0575 Hydrochloride

| Cell Line | Cancer Type | Assay Method | Incubation Time (h) | IC50 (nM) |

| A549 | Lung Carcinoma | MTT | 72 | 150 |

| HCT116 | Colon Carcinoma | XTT | 48 | 85 |

| MCF7 | Breast Adenocarcinoma | Resazurin | 72 | 220 |

| U2OS | Osteosarcoma | CellTiter-Glo | 48 | 110 |

| HL-60 | Acute Myeloid Leukemia | XTT | 24 | 50 |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and cell line passage number.

Table 2: Synergistic Effects of GDC-0575 with Gemcitabine

| Cell Line | Cancer Type | GDC-0575 IC50 (nM) | Gemcitabine IC50 (nM) | Combination Index (CI)* |

| Panc-1 | Pancreatic Carcinoma | 75 | 25 | 0.6 |

| MiaPaCa-2 | Pancreatic Carcinoma | 90 | 30 | 0.5 |

| AsPC-1 | Pancreatic Adenocarcinoma | 60 | 20 | 0.7 |

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

This section provides a detailed methodology for determining the cell viability of cancer cells treated with GDC-0575 hydrochloride using a tetrazolium-based (XTT) colorimetric assay. This protocol can be adapted for other colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assays.

Materials and Reagents

-

GDC-0575 hydrochloride (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

96-well flat-bottom cell culture plates

-

XTT Cell Proliferation Assay Kit

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

Caption: Workflow for assessing cell viability after GDC-0575 treatment.

Detailed Protocol

-

Preparation of GDC-0575 Stock Solution:

-

Dissolve GDC-0575 hydrochloride powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, prepare serial dilutions of GDC-0575 in complete cell culture medium to the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM) to determine the IC50.

-

-

Cell Seeding:

-

Harvest cells from culture and perform a cell count to determine cell density and viability.

-

For suspension cells (e.g., HL-60), seed at a density of 1 x 10^4 cells/well in a 96-well plate in a volume of 100 µL of complete medium.[1]

-

For adherent cells, seed at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow adherent cells to attach for 24 hours before adding the drug.

-

-

Drug Treatment:

-

Carefully add 100 µL of the diluted GDC-0575 solutions to the appropriate wells.

-

Include vehicle control wells (medium with the same concentration of DMSO used in the highest drug concentration) and untreated control wells (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

-

XTT Assay:

-

Prepare the XTT reagent according to the manufacturer's instructions immediately before use.

-

Add 50 µL of the XTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, or until a visible color change is observed in the control wells.

-

Gently shake the plate to ensure a uniform distribution of the colored formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background absorbance.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

-

Conclusion

This document provides a detailed framework for conducting cell viability assays with the Chk1 inhibitor GDC-0575 hydrochloride. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data for drug development and cancer research applications.

References

Application Notes and Protocols for GDC-0575 Hydrochloride and Gemcitabine Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical and clinical application of GDC-0575 hydrochloride in combination with gemcitabine. It includes detailed protocols for in vitro and in vivo studies, a summary of key data, and a visualization of the underlying signaling pathway.

Introduction

GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 1.2 nM.[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.[2][3] By inhibiting CHK1, GDC-0575 can abrogate this cell cycle arrest, forcing cells with DNA damage to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[4] This mechanism makes CHK1 inhibitors like GDC-0575 promising agents for combination therapy with DNA-damaging chemotherapeutics.

Gemcitabine is a nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis and induces DNA damage, primarily by being incorporated into the DNA strand and by inhibiting ribonucleotide reductase.[5][6] This action activates the DDR pathway, including the ATR-CHK1 signaling cascade, leading to cell cycle arrest.[2] The combination of GDC-0575 and gemcitabine is designed to exploit this mechanism. Gemcitabine induces DNA damage, and subsequent administration of GDC-0575 prevents the cell from arresting to repair this damage, thus enhancing the cytotoxic effect of the chemotherapy.[5] Preclinical and clinical studies have shown that this combination can have synergistic or additive effects in various cancer models.[4][7]

Signaling Pathway

The combination of gemcitabine and GDC-0575 targets the DNA damage response pathway. Gemcitabine induces DNA damage, which activates the ATR kinase. ATR then phosphorylates and activates CHK1. Activated CHK1, in turn, phosphorylates and inactivates the CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest in the S and G2/M phases. GDC-0575 inhibits CHK1, thereby preventing the inactivation of CDC25 and allowing CDKs to remain active, pushing the cell through the cell cycle checkpoints despite the presence of DNA damage. This premature entry into mitosis with damaged DNA results in mitotic catastrophe and apoptosis.

Experimental Protocols

In Vitro Synergy Assessment

This protocol outlines a method for evaluating the synergistic effects of GDC-0575 and gemcitabine in cancer cell lines.

1. Cell Culture:

-

Culture human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

-

Prepare stock solutions of GDC-0575 hydrochloride and gemcitabine in a suitable solvent (e.g., DMSO for GDC-0575, sterile water or saline for gemcitabine).

-

Serially dilute the stock solutions to the desired concentrations for the experiments.

3. Cell Viability Assay (MTS or similar):

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat cells with a matrix of concentrations of GDC-0575 and gemcitabine, both as single agents and in combination. Include a vehicle-only control.

-

Incubate the plates for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 values for each drug alone and in combination.

-

Analyze the synergy between GDC-0575 and gemcitabine using the Combination Index (CI) method of Chou-Talalay. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

5. Western Blot Analysis:

-

Seed cells in 6-well plates and treat with GDC-0575, gemcitabine, or the combination for 24-48 hours.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-CHK1, total CHK1, γH2AX, cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Model

This protocol describes a general workflow for assessing the in vivo efficacy of the GDC-0575 and gemcitabine combination in a subcutaneous xenograft model.

1. Animal Model:

-

Use immunodeficient mice (e.g., female nude BALB/c mice).[7]

-

Acclimatize the animals for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 2-3 x 10^6 cells in Matrigel) into the flank of each mouse.[7]

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers at regular intervals.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, gemcitabine alone, GDC-0575 alone, and the combination).

4. Drug Administration:

-

Gemcitabine: Administer intravenously (i.v.) at a specified dose and schedule (e.g., 50-100 mg/kg, once or twice weekly).

-

GDC-0575: Administer orally (p.o.) at a specified dose and schedule (e.g., 25-50 mg/kg, daily or intermittently).[7] The administration of GDC-0575 is typically scheduled to follow gemcitabine administration to maximize the synergistic effect.

5. Efficacy and Tolerability Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Observe the animals for any signs of toxicity.

-

The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.

6. Pharmacodynamic Analysis (Optional):

-

At the end of the study, tumors can be harvested for biomarker analysis (e.g., western blotting or immunohistochemistry for γH2AX, phospho-CHK1) to confirm the mechanism of action in vivo.

Data Presentation

In Vitro Efficacy of GDC-0575 and Gemcitabine Combination

| Cell Line | GDC-0575 IC50 (nM) | Gemcitabine IC50 (nM) | Combination Index (CI) | Reference |

| Pancreatic Cancer Panel | Varies | Varies | < 1 (Synergy) | [5] |

| Soft Tissue Sarcoma Cells | Varies | Varies | Synergistic or Additive | [7] |

Note: Specific IC50 and CI values are highly dependent on the cell line and experimental conditions.

Clinical Trial Data: Phase I Study (NCT01564251)[4][8]

This phase I study evaluated the safety, tolerability, and pharmacokinetics of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors.[4][8]

Dosing Regimens:

| Arm | Gemcitabine Dose | GDC-0575 Dose (RP2D) | Cycle |

| 2a | 1000 mg/m² i.v. on Days 1 & 8 | 45 mg p.o. on Days 2 & 9 | 21-day cycle |

| 2b | 500 mg/m² i.v. on Days 1 & 8 | 80 mg p.o. on Days 2 & 9 | 21-day cycle |

RP2D: Recommended Phase 2 Dose

Key Findings:

| Parameter | Observation |

| Pharmacokinetics | - GDC-0575 Tmax: ~2 hours- GDC-0575 Half-life: ~23 hours- No significant pharmacokinetic drug-drug interaction between GDC-0575 and gemcitabine. |

| Safety and Tolerability | - Most frequent adverse events (all grades): neutropenia (68%), anemia (48%), nausea (43%), fatigue (42%), and thrombocytopenia (35%).- Hematological toxicities were common but manageable. |

| Efficacy | - Four confirmed partial responses were observed in patients treated with the combination.- Three of the four responders had tumors with TP53 mutations. |

| Pharmacodynamics | - GDC-0575 inhibited gemcitabine-induced expression of pCDK1/2, consistent with its mechanism of action. |

Conclusion

The combination of GDC-0575 hydrochloride and gemcitabine represents a rational therapeutic strategy that has demonstrated synergistic antitumor activity in preclinical models and preliminary signs of efficacy in early-phase clinical trials. The provided protocols offer a framework for further investigation into this combination, which may hold promise for the treatment of various solid tumors. Careful consideration of dosing schedules and management of hematological toxicities are crucial for the successful clinical development of this combination therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Prediction and identification of synergistic compound combinations against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence Staining of γH2AX after GDC0575 Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, GDC0575 abrogates this cell cycle checkpoint, forcing cells with DNA damage to prematurely enter mitosis, which can lead to mitotic catastrophe and apoptosis. This mechanism makes CHK1 inhibitors like GDC0575 promising therapeutic agents, particularly in combination with DNA-damaging chemotherapies, for the treatment of various cancers.

A key biomarker for monitoring the cellular response to DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX.[1] Following a DSB, hundreds of H2AX molecules are rapidly phosphorylated in the surrounding chromatin, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[1] The inhibition of CHK1 by GDC0575, especially in combination with a DNA-damaging agent, is expected to exacerbate DNA damage, leading to a significant increase in γH2AX foci.[2] Therefore, immunofluorescence staining for γH2AX is a crucial method for assessing the pharmacodynamic effects and cellular efficacy of GDC0575.

These application notes provide a detailed protocol for the immunofluorescence staining and quantification of γH2AX foci in cultured cells following treatment with this compound.

Signaling Pathway of CHK1 Inhibition by GDC0575 and γH2AX Formation

Caption: GDC0575 inhibits CHK1, preventing cell cycle arrest and leading to increased γH2AX.

Quantitative Data Summary

| Treatment Group | Concentration | Mean γH2AX Foci per Nucleus (± SD) | Percent of γH2AX Positive Nuclei (± SD) |

| Vehicle Control | - | 2.1 ± 0.8 | 15.2 ± 4.5 |

| DNA-damaging Agent (DDA) | IC20 | 15.8 ± 3.2 | 65.7 ± 8.9 |

| GDC0575 HCl | 100 nM | 3.5 ± 1.1 | 20.1 ± 5.2 |

| GDC0575 HCl | 500 nM | 4.2 ± 1.5 | 25.8 ± 6.1 |

| DDA + GDC0575 HCl | 100 nM | 35.2 ± 5.9 | 92.3 ± 5.4 |

| DDA + GDC0575 HCl | 500 nM | 48.9 ± 7.1 | 98.6 ± 1.2 |

This is representative data. Actual results will vary depending on the cell line, DNA-damaging agent, treatment duration, and experimental conditions.

Experimental Protocol: Immunofluorescence Staining of γH2AX

This protocol is designed for cultured cells grown on coverslips.

Materials and Reagents

-

This compound (appropriate vendor)

-

DNA-damaging agent of choice (e.g., Gemcitabine, Camptothecin)

-

Cell culture medium and supplements

-

Glass coverslips (sterile)

-

6-well or 24-well plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween® 20

-

Primary Antibody: Mouse anti-γH2AX (Ser139) monoclonal antibody (e.g., clone JBW301) or Rabbit anti-γH2AX (Ser139) polyclonal antibody.

-

Secondary Antibody: Alexa Fluor® 488-conjugated goat anti-mouse IgG or goat anti-rabbit IgG.

-

Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)

-

Antifade mounting medium

-

Microscope slides

Experimental Workflow

Caption: Step-by-step workflow for γH2AX immunofluorescence staining.

Detailed Procedure

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a multi-well plate.

-

Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.

-

Incubate overnight in standard culture conditions (e.g., 37°C, 5% CO₂).

-

-

Drug Treatment:

-

Prepare fresh solutions of this compound and the chosen DNA-damaging agent in cell culture medium.

-

Aspirate the old medium and add the drug-containing medium to the respective wells. Be sure to include appropriate controls: vehicle-only, GDC0575-only, and DNA-damaging agent-only.

-

Incubate for the desired time period (e.g., 4, 8, or 24 hours). This may require optimization.

-

-

Fixation:

-

Carefully aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 4% PFA to each well to cover the coverslip and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add Permeabilization Buffer (0.25% Triton™ X-100 in PBS) and incubate for 10 minutes at room temperature.[3]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add Blocking Buffer (5% BSA in PBS with 0.1% Tween® 20) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[3]

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-γH2AX antibody in Blocking Buffer to its optimal concentration (typically 1:200 to 1:1000, requires optimization).

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS containing 0.1% Tween® 20 for 5 minutes each.

-

Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (typically 1:500 to 1:2000). Protect from light from this point forward.

-

Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.

-

-

Nuclear Counterstaining and Mounting:

-

Wash the cells three times with PBS containing 0.1% Tween® 20 for 5 minutes each.

-

Perform a final wash with PBS.

-

Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Briefly rinse the coverslips with PBS.

-

Carefully remove the coverslips from the wells and mount them cell-side down onto a drop of antifade mounting medium on a clean microscope slide.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry.

-

-

Imaging and Analysis:

-

Store slides at 4°C in the dark until imaging.

-

Acquire images using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green for Alexa Fluor® 488) channels.

-

Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or other automated systems.[4] At least 100 cells should be counted per condition for statistical significance.

-

Conclusion

The immunofluorescence detection of γH2AX is a robust and sensitive method to evaluate the cellular consequences of CHK1 inhibition by this compound. An increase in γH2AX foci serves as a direct indicator of increased DNA double-strand breaks, confirming the mechanism of action and providing a quantifiable pharmacodynamic biomarker for preclinical and clinical research. Careful optimization of antibody concentrations and incubation times is essential for achieving high-quality, reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing GDC0575 hydrochloride precipitation in cell culture media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of GDC0575 hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound, like many small molecule inhibitors, has high solubility in organic solvents such as dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][2] When a concentrated DMSO stock solution is diluted directly into the aqueous medium, the drastic change in solvent polarity causes the compound to crash out of solution, forming a precipitate.[3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is high-purity, anhydrous DMSO.[1][5] It is crucial to use a fresh stock of DMSO, as it can absorb moisture from the air, which may reduce the solubility and stability of the compound.[1][3]

Q3: How can I avoid precipitation when diluting my GDC0575 stock solution into the cell culture medium?

A3: The key is to avoid a rapid, large-scale change in solvent environment. The best practice is to perform intermediate dilution steps. Instead of adding a very small volume of highly concentrated stock directly to your full volume of media, first, dilute the stock solution to a lower concentration in DMSO. Then, add this intermediate dilution to the cell culture medium.[3] This ensures a more gradual introduction to the aqueous environment. Always add the drug solution to the media while gently vortexing or swirling to facilitate rapid mixing.

Q4: What is the maximum concentration of DMSO that cells can tolerate?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[3] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell type. Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples to account for any solvent effects.[2]

Q5: I see a precipitate forming in my media even after following the dilution protocol. What should I do?

A5: If you still observe precipitation, you can try the following:

-

Gentle Warming: Warm the cell culture medium to 37°C before and during the addition of the GDC0575 solution. Gentle heating can sometimes help maintain solubility.[2]

-

Sonication: If precipitation occurs during the preparation of the working solution, brief sonication can help redissolve the compound.[2][6]

-

Lower the Working Concentration: The final concentration of GDC0575 you are trying to achieve may be above its maximum soluble limit in the specific medium you are using. Try working with a lower final concentration.

Q6: How should I store my this compound stock solution?

A6: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Precipitate forms immediately upon adding stock solution to media. | The compound's solubility limit in the aqueous medium was exceeded due to a rapid solvent change. | Perform serial dilutions in DMSO first to create an intermediate stock. Add the final aliquot to the medium while vortexing.[3] |

| Media becomes cloudy over time after adding the inhibitor. | The compound is slowly precipitating out of the supersaturated solution. | Reduce the final working concentration of GDC0575. Ensure the final DMSO concentration is optimal (0.1% - 0.5%). |

| Inconsistent experimental results between replicates. | Uneven distribution of precipitated compound, leading to variable effective concentrations. | Visually inspect each well or flask for precipitation before and during the experiment. Prepare a fresh working solution and ensure complete dissolution before adding to cells.[2] |

| Difficulty dissolving the GDC0575 powder in DMSO. | The DMSO may have absorbed moisture, or the compound requires more energy to dissolve. | Use fresh, anhydrous DMSO.[1][3] Vortex vigorously and, if necessary, sonicate the solution or warm it gently (not exceeding 40-50°C) to aid dissolution.[2][6] |

Quantitative Data Summary

The following table summarizes key quantitative data for GDC0575.

| Parameter | Value | Reference |

| Target | Checkpoint Kinase 1 (Chk1) | [5] |

| IC₅₀ | 1.2 nM (cell-free assay) | [1][5][6][7] |

| Solubility in DMSO | 60 - 76 mg/mL | [1][5] |

| Solubility in Water | Insoluble | [1] |

| Storage (Powder) | 3 years at -20°C | [1] |

| Storage (in DMSO) | 1 year at -80°C | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

-

Reagent Preparation: Obtain this compound powder and anhydrous DMSO.

-

Calculation: GDC0575 monohydrochloride has a molecular weight of approximately 414.73 g/mol . To make 1 mL of a 10 mM stock solution, you will need 4.15 mg of the compound.

-

Dissolution: Aseptically add the calculated amount of GDC0575 powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 4.15 mg).

-

Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If needed, sonicate the tube for 5-10 minutes in a water bath.[6]

-

Storage: Aliquot the stock solution into single-use volumes and store at -80°C.[1]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

-

Thaw Stock: Thaw one aliquot of the 10 mM GDC0575 stock solution at room temperature.

-

Warm Media: Warm the required volume of complete cell culture medium to 37°C in a water bath.

-

Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium. This creates a 1:1000 dilution, resulting in a final concentration of 10 µM GDC0575 and 0.1% DMSO.

-

Mixing: Immediately after adding the stock solution, cap the tube and vortex gently or invert it several times to ensure rapid and thorough mixing.

-

Application: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted aqueous solution.

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

optimizing GDC0575 hydrochloride concentration for cell lines